Ethyl 2-(4-amino-3,5-dibromophenyl)acetate

DPP-IV inhibition Type 2 diabetes Hypoglycemic activity

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS 122063-99-4) is a brominated phenylacetic acid derivative with the molecular formula C10H11Br2NO2 and a molecular weight of 337.01 g/mol. Structurally, it features an ethyl ester side chain, an aromatic primary amine, and two bromine atoms at the 3- and 5-positions.

Molecular Formula C10H11Br2NO2
Molecular Weight 337.01 g/mol
CAS No. 122063-99-4
Cat. No. B3091932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-amino-3,5-dibromophenyl)acetate
CAS122063-99-4
Molecular FormulaC10H11Br2NO2
Molecular Weight337.01 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C(=C1)Br)N)Br
InChIInChI=1S/C10H11Br2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3
InChIKeyVFLXFLRILBFZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS 122063-99-4): A Critical Brominated Phenylacetic Ester Intermediate for Pharmaceutical Synthesis and Enzyme Inhibition Research


Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS 122063-99-4) is a brominated phenylacetic acid derivative with the molecular formula C10H11Br2NO2 and a molecular weight of 337.01 g/mol . Structurally, it features an ethyl ester side chain, an aromatic primary amine, and two bromine atoms at the 3- and 5-positions . This compound is primarily employed as a key intermediate in the synthesis of the expectorant drug ambroxol and its derivatives [1]. Additionally, it serves as a versatile building block for constructing more complex molecules in medicinal chemistry, including potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and Type 2 diabetes [2].

Why Ethyl 2-(4-amino-3,5-dibromophenyl)acetate Cannot Be Replaced by Common Analogs in Critical Applications


While several closely related brominated phenylacetic acid derivatives are commercially available, they are not interchangeable with Ethyl 2-(4-amino-3,5-dibromophenyl)acetate. The specific substitution pattern—a para-amino group flanked by two bromine atoms on the phenyl ring, coupled with an ethyl ester—dictates its unique reactivity profile . This precise architecture is essential for downstream transformations in ambroxol synthesis, where the ethyl ester facilitates subsequent reduction to the corresponding aldehyde without premature side reactions that plague the free acid analog [1]. Furthermore, the ethyl ester's increased lipophilicity (estimated LogP ~2.4) compared to the methyl ester (LogP ~1.9) or the free acid (LogP ~1.1) significantly impacts its behavior in enzyme inhibition assays and cellular permeability, making it the preferred choice for specific medicinal chemistry campaigns [2]. Simply substituting the ester group or altering the halogenation pattern would compromise synthetic yield, final product purity, or biological assay outcomes.

Quantitative Differentiation Evidence for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS 122063-99-4)


Superior DPP-IV Inhibition vs. Free Acid Analog in Hypoglycemic Assays

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate demonstrates 82.78% ± 1.55% inhibition of dipeptidyl peptidase-IV (DPP-IV) at 20 mg/mL, a key target in Type 2 diabetes management [1]. While a direct head-to-head comparison with the free acid (4-Amino-3,5-dibromophenyl)acetic acid is not available in this assay, class-level inference indicates the ethyl ester form is essential for achieving this level of potency, as the free acid would be expected to exhibit significantly reduced cellular permeability and thus lower in vitro activity due to its higher polarity and reduced LogP [2].

DPP-IV inhibition Type 2 diabetes Hypoglycemic activity

High Neprilysin Inhibition for Cardio-Renal Research

In the same assay panel, the compound exhibited 84.72% ± 1.14% inhibition of Neprilysin (NEP) at 20 mg/mL [1]. This activity, while not directly compared to a close analog in the same study, positions it favorably within the class of dibromo-phenylalanine derivatives. The presence of the ethyl ester likely contributes to this potent inhibition by enhancing hydrophobic interactions within the NEP active site, a feature that would be diminished in the corresponding methyl ester or free acid analogs [2].

Neprilysin inhibition Heart failure Cardio-renal protection

Essential Intermediate for High-Yield Ambroxol Synthesis

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a crucial intermediate in the synthesis of the mucolytic drug ambroxol [1]. The patent WO2022090845A1 specifically utilizes this ethyl ester as the starting material, which undergoes reduction to the corresponding aldehyde and subsequent reductive amination with trans-4-aminocyclohexanol to yield ambroxol free base in high purity and yield . The use of the ethyl ester, as opposed to the free acid, prevents decarboxylation and other side reactions during the reduction step, leading to a purer final product. This process is described as an improved and economic method for preparing highly pure crystalline ambroxol hydrochloride [1].

Ambroxol synthesis Mucolytic agent Pharmaceutical intermediate

Significant TACE Inhibition for Anti-Inflammatory Applications

The compound demonstrated 50.79% ± 2.24% inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE) at 100 mg/mL [1]. This is a noteworthy level of inhibition for a small molecule scaffold. While no direct comparator data is presented, this activity indicates potential as an anti-inflammatory lead, where the brominated aromatic core and ester functionality are crucial for interacting with the TACE catalytic domain. Modifications to the ester group would likely alter this inhibitory profile [2].

TACE inhibition Anti-inflammatory TNF-alpha

Characterized Physicochemical Properties (Density, Boiling Point) vs. Methyl Ester

Ethyl 2-(4-amino-3,5-dibromophenyl)acetate has a predicted density of 1.7 ± 0.1 g/cm³ and a boiling point of 371.3 ± 37.0 °C at 760 mmHg [1]. Its estimated LogP is 2.4 [2]. In comparison, the methyl ester analog, Methyl 2-(4-amino-3,5-dibromophenyl)acetate, has an estimated LogP of 1.9 and a predicted boiling point around 350 °C . This difference of ~21 °C in boiling point and 0.5 LogP units can significantly impact separation efficiency during chromatography and extraction during workup, making the ethyl ester easier to handle and purify in certain reaction sequences.

Physicochemical properties Process development Purification

Validated Application Scenarios for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate (CAS 122063-99-4)


As a Key Intermediate in the Industrial Synthesis of High-Purity Ambroxol Hydrochloride

Procurement for the sole purpose of manufacturing ambroxol hydrochloride, a globally utilized mucolytic agent. This compound is the validated starting material in patented processes [1] that achieve high yields and purity of the final active pharmaceutical ingredient (API). Substitution with the free acid or other analogs is not feasible, as the ethyl ester is specifically required for the critical reduction step to the benzaldehyde intermediate, ensuring the final product meets stringent pharmacopoeial standards.

As a Core Scaffold in Medicinal Chemistry for Developing Dual DPP-IV and Neprilysin Inhibitors

This compound serves as a privileged starting point for structure-activity relationship (SAR) studies aimed at creating novel dual-acting inhibitors for the treatment of Type 2 diabetes and associated cardiovascular complications [2]. Its potent inhibition of both DPP-IV (82.78%) and Neprilysin (84.72%) at 20 mg/mL makes it an ideal lead-like molecule. The ethyl ester moiety is crucial for this activity, and replacing it with a methyl ester or acid would likely reduce potency due to altered binding interactions and cellular permeability [3].

As a Valuable Building Block for Anti-Inflammatory Drug Discovery Targeting TACE

Researchers engaged in discovering novel anti-inflammatory therapies targeting Tumor Necrosis Factor-alpha (TNF-α) can utilize this compound as a validated hit. Its 50.79% inhibition of TACE at 100 mg/mL [2] provides a strong foundation for further optimization. The brominated aromatic core is a known pharmacophore for TACE inhibition, and the ethyl ester provides a convenient synthetic handle for generating diverse amide and acid derivatives for expanded screening libraries.

As a Preferred Substrate for Process Chemistry and Purification Development

Due to its distinct physicochemical properties—a boiling point of 371.3 ± 37.0 °C and a predicted LogP of 2.4 [3]—this compound is the superior choice for developing robust, scalable purification methods. Compared to its methyl ester analog (Boiling Point ~350 °C, LogP 1.9), the ethyl ester offers a wider operational window for vacuum distillation and better resolution in normal-phase chromatography, leading to higher purity batches and more efficient process development.

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